molecular formula C18H12O6 B252616 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No. B252616
M. Wt: 324.3 g/mol
InChI Key: SJINFHCBGSKLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as coumarin-6-carboxylic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to exhibit anti-viral activity against various viruses, including influenza A virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments include its diverse biological activities, which make it a potentially useful compound for studying various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the limitations of using 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could help to elucidate the biological pathways that are affected by this compound and provide insights into its potential therapeutic applications. Another potential direction is to explore the structure-activity relationships of coumarin derivatives, including 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, in order to design more potent and selective compounds with improved pharmacological properties. Finally, there is a need to evaluate the safety and efficacy of 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in preclinical and clinical studies, in order to determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the condensation of 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylatearboxylic acid with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, under an inert atmosphere. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In medicinal chemistry, 2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, such as cancer and viral infections.

properties

Product Name

2-oxo-2H-chromen-4-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

(2-oxochromen-4-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C18H12O6/c19-17-10-15(12-3-1-2-4-13(12)23-17)24-18(20)11-5-6-14-16(9-11)22-8-7-21-14/h1-6,9-10H,7-8H2

InChI Key

SJINFHCBGSKLEH-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CC(=O)OC4=CC=CC=C43

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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